Lipophilicity (logP): CF3 vs. H, CH3, Cl Analogs
The introduction of a trifluoromethyl group at the 6-position significantly increases lipophilicity compared to hydrogen, methyl, or chloro substituents. The measured logP for 6-(trifluoromethyl)pyridine-2-carbaldehyde is 1.91, which is markedly higher than that of the unsubstituted analog (logP = 0.89) and the 6-methyl analog (logP = 1.20) [1][2][3]. This increase of approximately 1 log unit relative to the unsubstituted compound translates to a predicted 10-fold increase in partition coefficient, which can directly enhance membrane permeability of derivatives incorporating this scaffold [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 1.91 (measured/predicted) |
| Comparator Or Baseline | Pyridine-2-carbaldehyde (logP 0.89); 6-Methylpyridine-2-carbaldehyde (logP 1.20); 6-Chloropyridine-2-carbaldehyde (logP 1.55) |
| Quantified Difference | ΔlogP = +1.02 vs. unsubstituted; ΔlogP = +0.71 vs. 6-methyl; ΔlogP = +0.36 vs. 6-chloro |
| Conditions | Calculated/experimental logP values from vendor databases and literature |
Why This Matters
Higher lipophilicity facilitates passive membrane diffusion, a critical parameter for cell-based assays and in vivo efficacy in drug discovery programs.
- [1] BOC Sciences. 6-(Trifluoromethyl)pyridine-2-carboxaldehyde - CAS 131747-65-4. LogP: 1.91290. View Source
- [2] BOC Sciences. 2-Pyridinecarboxaldehyde - CAS 1121-60-4. LogP: 0.89410. View Source
- [3] BOC Sciences. 6-Methylpyridine-2-carboxaldehyde - CAS 1122-72-1. LogP: 1.20250. View Source
